molecular formula C22H19F3N2O B15317450 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline

7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline

Cat. No.: B15317450
M. Wt: 384.4 g/mol
InChI Key: CNYFQOPMHOZRRL-UHFFFAOYSA-N
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Description

7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the late-stage difluoromethylation, which involves the formation of C–CF2H bonds using difluoromethylation reagents . This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to a wide range of fluorine-substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinoline derivatives, such as:

Uniqueness

What sets 7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline apart is its unique combination of fluorine atoms and the oxazinyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19F3N2O

Molecular Weight

384.4 g/mol

IUPAC Name

2-(7,8-difluoroquinolin-3-yl)-4-[(4-fluorophenyl)methyl]-6,6-dimethyl-4,5-dihydro-1,3-oxazine

InChI

InChI=1S/C22H19F3N2O/c1-22(2)11-17(9-13-3-6-16(23)7-4-13)27-21(28-22)15-10-14-5-8-18(24)19(25)20(14)26-12-15/h3-8,10,12,17H,9,11H2,1-2H3

InChI Key

CNYFQOPMHOZRRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N=C(O1)C2=CN=C3C(=C2)C=CC(=C3F)F)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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